molecular formula C19H19NO5S B492029 Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 421580-01-0

Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B492029
CAS No.: 421580-01-0
M. Wt: 373.4g/mol
InChI Key: ILCJHAKZUYQKJR-UHFFFAOYSA-N
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Description

Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methyl-substituted benzofuran core. At position 3, it features a methyl carboxylate ester, while position 5 is modified with a sulfonamide group substituted by a 2,5-dimethylphenyl moiety. The 2,5-dimethylphenyl group introduces steric and electronic effects that may influence solubility, binding affinity, or crystallinity compared to analogs with other aryl substituents .

Properties

IUPAC Name

methyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-11-5-6-12(2)17(9-11)26(22,23)20-14-7-8-16-15(10-14)18(13(3)25-16)19(21)24-4/h5-10,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCJHAKZUYQKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonylamino moiety.

    Esterification: The carboxylate ester is formed through an esterification reaction, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfoxide or sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring or the sulfonylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have shown that compounds similar to methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzofuran have been tested against human cancer cell lines such as MCF7 (breast adenocarcinoma) and A2780 (ovarian carcinoma), demonstrating IC50 values in the low micromolar range, indicating potent activity .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity. Similar benzofuran derivatives have shown effectiveness against a range of bacteria and fungi, suggesting potential use as an antimicrobial agent .
  • Anti-inflammatory Effects
    • Research indicates that compounds with a similar structure possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Screening

In a study published in Pharmaceuticals, researchers synthesized several derivatives of this compound and screened them against multiple cancer cell lines. The compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 4.5 µmol/L. The study concluded that modifications at the sulfonamide position could enhance anticancer activity .

Case Study 2: Antimicrobial Evaluation

A separate investigation focused on the antimicrobial efficacy of related benzofuran compounds. The study revealed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting their potential application in developing new antibiotics .

Data Tables

Application Activity Cell Line/Organism IC50/Effectiveness
AnticancerCytotoxicityMCF7 (Breast Cancer)IC50 = 4.5 µmol/L
AntimicrobialBactericidalVarious (Gram-positive/negative)Effective at low µg/mL
Anti-inflammatoryCytokine inhibitionIn vitro modelsSignificant reduction

Mechanism of Action

The mechanism of action of Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzofuran ring system may also play a role in binding to specific proteins or nucleic acids, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in the substituents on the sulfonamide group, the ester moiety, or modifications to the benzofuran core. Below is a systematic comparison based on available

Table 1: Structural and Molecular Comparison

Compound Name Sulfonamide Substituent Ester Group Benzofuran Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Reference
Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (Target Compound) 2,5-Dimethylphenyl Methyl Methyl C₁₉H₁₉NO₅S 397.42
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 4-Fluorophenyl Isopropyl Methyl C₂₀H₂₀FNO₅S 429.44
Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 2,5-Dimethylphenyl + benzoyl Ethyl Methyl C₂₇H₂₅NO₆S 491.56
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate 4-Chlorophenyl Methyl Methoxymethyl C₁₈H₁₆ClNO₆S 409.84
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 4-Bromophenyl Methyl Methyl C₁₇H₁₄BrNO₅S 424.27

Key Observations

Halogenated analogs (e.g., 4-chloro, 4-bromo) feature electron-withdrawing substituents, which may alter electronic properties and intermolecular interactions, as seen in crystal structures of related sulfonylbenzofurans .

Ester Group Modifications :

  • The methyl ester (target compound) offers smaller steric hindrance compared to bulkier esters like isopropyl () or ethyl (). Larger ester groups may reduce solubility in polar solvents.

Benzofuran Core Modifications :

  • Substitution at position 2 with methoxymethyl () introduces polarity and flexibility, contrasting with the methyl group in the target compound. This could impact crystal packing or hydrogen-bonding interactions, as observed in studies of benzofuran derivatives .

Crystallographic and Structural Insights :

  • Compounds with halogenated sulfonamides (e.g., 4-bromo in ) exhibit π–π stacking and C–H···O interactions in crystal structures, similar to derivatives reported in . The 2,5-dimethylphenyl group in the target compound may disrupt such interactions due to steric effects.

Research Findings

  • Synthetic Routes : Analogous compounds are typically synthesized via oxidation of sulfanyl precursors (e.g., using 3-chloroperoxybenzoic acid) or nucleophilic substitution reactions .
  • Biological Relevance : While biological data are absent in the cited sources, sulfonamide-benzofuran hybrids are often explored as enzyme inhibitors (e.g., cyclooxygenase-2) or antimicrobial agents. The 2,5-dimethylphenyl group could enhance membrane permeability .

Biological Activity

Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known by its CAS number 518320-43-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, enzyme inhibition properties, and relevant case studies.

  • Molecular Formula : C23H25NO6S
  • Molecular Weight : 443.5127 g/mol

The structure of this compound includes a benzofuran core with a sulfonamide moiety, which is often associated with various biological activities, including enzyme inhibition and anti-inflammatory properties.

Enzyme Inhibition

Research has indicated that compounds with similar structures exhibit significant enzyme inhibitory activities. For instance, sulfonamide derivatives have been studied for their potential as inhibitors of various enzymes such as:

  • α-Glucosidase : Compounds targeting this enzyme are beneficial in managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.
  • Acetylcholinesterase : Inhibitors of this enzyme are crucial for treating Alzheimer's disease (AD) by increasing acetylcholine levels in the brain.

A study on related sulfonamide compounds demonstrated effective inhibition against these enzymes, suggesting that this compound may exhibit similar properties .

Anti-inflammatory Activity

Sulfonamide compounds are also recognized for their anti-inflammatory effects. For example, CGP 28238, a structurally related sulfonamide, has shown potent anti-inflammatory activity in animal models. This compound's effectiveness at low doses suggests that this compound could potentially offer similar therapeutic benefits .

Cytotoxicity and Therapeutic Potential

The cytotoxicity profile of this compound remains to be fully elucidated. However, related compounds have demonstrated low cytotoxicity while maintaining potent biological activity, making them attractive candidates for drug development .

Synthesis and Evaluation of Related Compounds

In a study focused on synthesizing new sulfonamide derivatives, several compounds were evaluated for their biological activities. The synthesized compounds exhibited varying degrees of enzyme inhibition and anti-inflammatory effects. The findings suggest that structural modifications can enhance the pharmacological profile of these compounds .

Comparative Analysis Table

Compound NameTarget EnzymeIC50 Value (µM)Biological Activity
This compoundα-GlucosidaseTBDPotential inhibitor
CGP 28238COX Enzymes0.05Anti-inflammatory
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideAcetylcholinesteraseTBDAlzheimer’s treatment

Note: TBD = To Be Determined

Q & A

Basic: What are the common synthetic routes for Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, and what key reaction conditions must be optimized?

Answer:
The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Cyclization of substituted phenols with propargyl alcohols or ketones under acid catalysis (e.g., H₂SO₄ or polyphosphoric acid) to form the benzofuran backbone.

Sulfonamide Introduction : Reaction of the 5-amino group with 2,5-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane or THF, using a base like triethylamine to scavenge HCl.

Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions (e.g., H₂SO₄) or via coupling agents like DCC/DMAP.
Key Optimizations :

  • Temperature Control : Maintain low temperatures (-10°C to 0°C) during sulfonylation to prevent side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates, as impurities can hinder crystallization .

Basic: How can X-ray crystallography determine the molecular structure of this compound, and which software tools are recommended for data refinement and visualization?

Answer:
Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) to obtain intensity data. Ensure crystal quality via pre-screening with a polarizing microscope.
  • Structure Solution : Employ direct methods (e.g., SHELXD) for phase determination.
  • Refinement : Refine the model with SHELXL, which handles anisotropic displacement parameters and restraints for disordered groups .
  • Visualization : ORTEP-3 is recommended for generating thermal ellipsoid diagrams, emphasizing bond lengths/angles and intermolecular interactions (e.g., hydrogen bonds) .

Advanced: What methodological approaches address discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data (e.g., NMR, IR)?

Answer:
Stepwise Analysis :

NMR Comparison : Calculate 1{}^{1}H/13{}^{13}C chemical shifts using DFT (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data. Deviations >0.5 ppm suggest conformational flexibility or solvent effects.

Hydrogen Bonding : Use crystallographic data (e.g., O–H⋯O interactions in ) to validate intramolecular hydrogen bonds that DFT may underestimate.

Dynamic Effects : Perform molecular dynamics simulations to account for temperature-dependent conformational changes not modeled in static DFT calculations .

Advanced: What strategies resolve low yields during the final esterification step?

Answer:
Troubleshooting :

  • Catalyst Selection : Replace H₂SO₄ with milder acids (e.g., TsOH) to reduce decomposition.
  • Solvent Optimization : Use dry DMF or toluene to minimize hydrolysis of the methyl ester.
  • Workup : Quench reactions with ice-cold NaHCO₃ to stabilize the ester product.
  • Purification : Employ recrystallization from ethanol/water mixtures (80:20 v/v) to remove unreacted carboxylic acid .

Advanced: How can structure-activity relationship (SAR) studies explore this compound’s pharmacological potential?

Answer:
Design Framework :

Substituent Variation : Synthesize analogs with modified sulfonamide groups (e.g., electron-withdrawing Cl or electron-donating OCH₃) to assess bioactivity changes.

Bioassays :

  • Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays) .
  • Anticancer : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or DNA topoisomerases, correlating with experimental IC₅₀ values .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:
Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide vapors.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb spills with vermiculite.
  • Storage : Keep in amber glass vials under nitrogen at 4°C to prevent hydrolysis .

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